molecular formula C8H18N2O B1311247 (2S,3S)-2-amino-N,N,3-trimethylpentanamide CAS No. 192821-39-9

(2S,3S)-2-amino-N,N,3-trimethylpentanamide

Cat. No. B1311247
M. Wt: 158.24 g/mol
InChI Key: BBURRWZXFUJMSZ-BQBZGAKWSA-N
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Description

“(2S,3S)-2-amino-N,N,3-trimethylpentanamide” is a complex organic compound. The (2S,3S) notation indicates the configuration of the chiral centers in the molecule . The compound contains an amino group and a carboxylic acid group, similar to amino acids .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps and can be quite complex. For instance, a 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, has been reported . Another example is the stereoselective synthesis of (2S,3R)- and (2S,3S)-ADHP equivalents for the synthesis of ADHP containing natural products .


Molecular Structure Analysis

The molecular structure of “(2S,3S)-2-amino-N,N,3-trimethylpentanamide” is determined by the arrangement of its atoms and the configuration of its chiral centers. The (2S,3S) notation indicates that both chiral centers have an S configuration . A molecule with n chirality centers can have up to 2^n stereoisomers .


Chemical Reactions Analysis

Chemical reactions often occur in a step-wise fashion, involving two or more distinct reactions taking place in sequence . The specific reactions that “(2S,3S)-2-amino-N,N,3-trimethylpentanamide” undergoes would depend on the conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Diastereomers, which have the same molecular formula but different configurations at some of their chiral centers, can have different physical properties .

Scientific Research Applications

  • Scientific Field: Bioinformatics and Drug Discovery
    • Application Summary : The compound is used in the development of the AlphaFold 3 AI model by Google DeepMind and Isomorphic Labs . This model predicts the structure and interactions of biological molecules, which can be crucial in understanding biological processes and drug discovery .
    • Methods of Application : The AlphaFold 3 model takes an input list of molecules and generates their joint 3D structure, revealing how they all fit together . The specific technical details of how “(2S,3S)-2-amino-N,N,3-trimethylpentanamide” is used within this model are not provided.
    • Results or Outcomes : The AlphaFold 3 model has shown at least a 50% improvement compared with existing prediction methods for the interactions of proteins with other molecule types . It has been used in areas including malaria vaccines, cancer treatments, and enzyme design .

properties

IUPAC Name

(2S,3S)-2-amino-N,N,3-trimethylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-5-6(2)7(9)8(11)10(3)4/h6-7H,5,9H2,1-4H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBURRWZXFUJMSZ-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201266817
Record name (2S,3S)-2-Amino-N,N,3-trimethylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-amino-N,N,3-trimethylpentanamide

CAS RN

192821-39-9
Record name (2S,3S)-2-Amino-N,N,3-trimethylpentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192821-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S)-2-Amino-N,N,3-trimethylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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